2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of a nitrile precursor with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including Lewis acids and iodine .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs continuous-flow methods to enhance efficiency and safety. These methods allow for the controlled synthesis of tetrazole rings under mild conditions, avoiding the need for chromatography and isolation steps. This approach is atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various Lewis acids. Reaction conditions often involve aqueous media or organic solvents, with catalysts such as iodine or silica-supported sodium hydrogen sulfate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another nitrogen-rich heterocycle with similar biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceuticals.
Pyrazole: A heterocyclic compound with two adjacent nitrogen atoms, known for its medicinal properties.
Uniqueness
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its tetrazole ring, which provides distinct electronic properties and biological activities compared to other heterocycles. Its ability to act as a bioisostere of carboxylic acids makes it particularly valuable in drug design and development .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c1-7-4-9(14-6-11-12-13-14)3-2-8(7)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16) |
InChI Key |
BZUUQUITKCTHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.